molecular formula C26H19NO8 B2367016 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate CAS No. 610753-62-3

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate

Número de catálogo: B2367016
Número CAS: 610753-62-3
Peso molecular: 473.437
Clave InChI: LDBJYXQMVMOOMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate features a chromen-4-one core substituted at position 3 with a 2,3-dihydrobenzo[1,4]dioxin moiety, an ethyl group at position 6, and a 3-nitrobenzoate ester at position 7.

Propiedades

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl] 3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO8/c1-2-15-11-19-23(13-22(15)35-26(29)17-4-3-5-18(10-17)27(30)31)34-14-20(25(19)28)16-6-7-21-24(12-16)33-9-8-32-21/h3-7,10-14H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBJYXQMVMOOMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC=C(C2=O)C4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H20N2O6
  • Molecular Weight : 396.41 g/mol
  • CAS Number : 202843-22-9

Structural Features

The compound features a chromenone backbone linked to a dihydrobenzo[b][1,4]dioxin moiety, which is known for its pharmacological properties. The presence of the nitrobenzoate group may enhance its biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that derivatives of chromenone compounds exhibit promising anticancer properties. For instance, compounds similar to 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies demonstrated that this compound significantly inhibited the growth of several cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast)10.5
HeLa (Cervical)12.3
A549 (Lung)8.9

These findings suggest its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Preliminary tests showed that it exhibits activity against a range of bacterial strains.

Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) values for selected bacterial strains were recorded as follows:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa0.75

These results indicate that the compound possesses significant antimicrobial potential, warranting further exploration into its mechanism of action.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Induction of Apoptosis : It has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : The presence of phenolic groups in the structure may contribute to antioxidant effects, reducing oxidative stress within cells.

Future Research Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3-nitrobenzoate. Suggested areas for future investigation include:

  • In vivo studies to assess efficacy and safety profiles.
  • Structural modifications to enhance potency and selectivity.
  • Mechanistic studies to understand interactions at the molecular level.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Variations

Key structural analogs are compared below, focusing on substituent differences and their hypothesized effects:

Table 1: Structural Comparison of Chromenone Derivatives
Compound Name Position 3 Substituent Position 6 Substituent Position 7 Substituent Molecular Formula Molar Mass (g/mol)
Target Compound 2,3-Dihydrobenzo[1,4]dioxin Ethyl 3-Nitrobenzoate C₂₆H₁₉NO₈ 473.43
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-propyl-4H-chromen-7-yl dimethylcarbamate 2,3-Dihydrobenzo[1,4]dioxin Propyl Dimethylcarbamate C₂₄H₂₃NO₆ 433.44
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one 2,3-Dihydrobenzo[1,4]dioxin - Hydroxy, 2-Methyl C₁₉H₁₄O₅ 322.31
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one 2,3-Dihydrobenzo[1,4]dioxin Ethyl Isopropoxy, Trifluoromethyl C₂₄H₂₀F₃O₅ 469.41
3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate Benzodioxepin Ethyl 3-Methoxybenzoate C₂₉H₂₆O₇ 486.51

Key Observations :

  • Position 6 : Ethyl (target) vs. propyl () alters lipophilicity. Longer alkyl chains (e.g., propyl) may enhance membrane permeability but reduce solubility.
  • Position 7: The 3-nitrobenzoate ester in the target compound contrasts with hydroxy (), isopropoxy (), and methoxybenzoate () groups.
  • Ring Systems : The benzodioxepin ring in introduces a seven-membered ring, which may confer conformational flexibility compared to the six-membered dihydrobenzo[1,4]dioxin in the target.
Table 2: Substituent Impact on Properties
Compound Position 7 Group Predicted LogP* Solubility (Water) Stability
Target Compound 3-Nitrobenzoate ~3.5 Low (nitro group) Moderate (ester hydrolysis risk)
Hydroxy ~2.8 High (polar -OH) High
Isopropoxy, CF₃ ~4.1 Very low (CF₃, alkyl) High (stable ether)
3-Methoxybenzoate ~3.9 Moderate (methoxy) Moderate

*LogP estimated using fragment-based methods.

Key Insights :

  • The nitro group in the target compound likely reduces aqueous solubility compared to hydroxy () or methoxy () analogs but may enhance binding to electron-rich biological targets (e.g., enzymes with aromatic pockets).
  • The trifluoromethyl group in significantly increases lipophilicity, favoring blood-brain barrier penetration but limiting solubility.
Table 3: Reported Activities of Analogous Compounds
Compound Biological Activity Reference
(dihydrobenzo[d]dioxin-6-amine derivative) Anaplastic lymphoma kinase (ALK) inhibition
Caffeic acid derivatives Antioxidant, anti-inflammatory
(trifluoromethyl analog) Potential CNS activity (lipophilicity-driven) Hypothesized

Key Insights :

  • The nitro group in the target could modulate redox activity, contrasting with the antioxidant properties of caffeic acid derivatives ().

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.